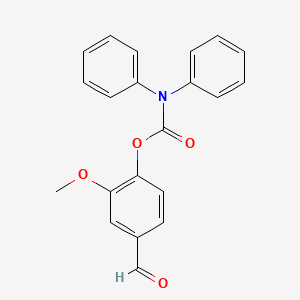

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate

Description

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-25-20-14-16(15-23)12-13-19(20)26-21(24)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOJTZTNRCUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: 4-carboxy-2-methoxyphenyl N,N-diphenylcarbamate.

Reduction: 4-hydroxymethyl-2-methoxyphenyl N,N-diphenylcarbamate.

Substitution: Various substituted phenyl N,N-diphenylcarbamates depending on the nucleophile used.

Scientific Research Applications

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural motifs—formyl, methoxy, and carbamate groups—distinguish it from related derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Hydrogen Bonding : Sulfonamides () form C–H⋯O hydrogen-bonded dimers, enhancing crystallinity. Carbamates may engage in weaker N–H⋯O interactions, affecting solubility and crystal packing .

- Electronic Effects : The electron-withdrawing formyl group in the target compound may reduce the electron density of the aromatic ring compared to methoxy-substituted analogs, influencing reactivity in electrophilic substitutions .

Biological Activity

(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate, also known by its CAS number 526190-54-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a formyl group (-CHO) attached to a methoxyphenyl ring and is further substituted with a diphenylcarbamate moiety. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antitumor Activity : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Modulation of specific enzymes |

The mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can influence ROS levels within cells, impacting oxidative stress responses.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.

- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings have been reported:

- Synthesis Improvements : Novel synthetic routes have been developed that yield higher purity and yield of the compound.

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that contribute to its biological efficacy, guiding future modifications for enhanced activity.

Q & A

Q. What are the established synthetic routes for (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate, and how is purity ensured during synthesis?

The synthesis typically involves a nucleophilic substitution reaction between 4-formyl-2-methoxyphenol and N,N-diphenylcarbamoyl chloride under anhydrous conditions. Key steps include:

- Activation of the phenol group : Use of a base (e.g., pyridine or triethylamine) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the carbamoyl chloride .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the carbamoyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC). Purity is confirmed via melting point analysis and spectroscopic consistency (¹H NMR, ¹³C NMR) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies the formyl proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 152–155 ppm) and aromatic carbons .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (carbamate: 1700–1750 cm⁻¹) and aldehyde (2850–2720 cm⁻¹) are critical .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula.

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and electronic properties, aiding assignments .

Advanced Research Questions

Q. How does the formyl group in this compound mediate interactions with biological targets, and what methodologies elucidate these mechanisms?

The formyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, altering enzymatic activity. Methodologies include:

- Molecular Docking Simulations : AutoDock or Schrödinger Suite predicts binding modes to targets like kinases or oxidoreductases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.

- X-ray Crystallography : Resolves 3D structures of compound-protein complexes, as seen in studies of analogous carbamates .

Q. How should researchers address contradictions in reactivity data under varying experimental conditions?

Contradictions often arise from solvent polarity, temperature, or competing nucleophiles. Strategies include:

- Controlled Reactivity Studies : Systematic variation of solvents (DMF vs. THF) and temperatures to map reaction pathways.

- Kinetic Analysis : Pseudo-first-order rate constants (kobs) identify dominant mechanisms (e.g., SN2 vs. radical pathways).

- Comparative Spectroscopy : ¹H NMR monitoring of reaction mixtures under different conditions resolves intermediate formation .

Q. What structural modifications enhance this compound’s bioactivity or stability, and how are they validated?

- Lipophilicity Optimization : Introducing electron-donating groups (e.g., methyl) to the phenyl rings increases membrane permeability (logP calculated via HPLC) .

- Pro-drug Design : Masking the formyl group as an acetal improves stability in acidic environments (validated via simulated gastric fluid assays) .

- Bioisosteric Replacement : Substituting the carbamate with a urea group retains target affinity while reducing toxicity (tested via MTT assays in HEK293 cells) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.